tert-butyl N-[(2-oxocyclohexyl)methyl]carbamate
Overview
Description
tert-Butyl N-[(2-oxocyclohexyl)methyl]carbamate: is an organic compound with the molecular formula C12H21NO3. It is a derivative of carbamic acid and is often used in organic synthesis as a protecting group for amines. The compound features a tert-butyl group, a carbamate group, and a cyclohexanone moiety, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2-oxocyclohexyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-oxocyclohexylmethyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction conditions often include an inert atmosphere and a solvent like dichloromethane or tetrahydrofuran to ensure the purity and yield of the product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like trifluoroacetic acid (TFA) and bases like sodium hydride (NaH) are commonly employed
Major Products:
Oxidation: Oxo derivatives of the original compound.
Reduction: Amines and other reduced forms of the carbamate.
Substitution: Various substituted carbamates and amines.
Scientific Research Applications
Chemistry: tert-Butyl N-[(2-oxocyclohexyl)methyl]carbamate is used as an intermediate in the synthesis of complex organic molecules. It serves as a protecting group for amines, allowing for selective reactions on other functional groups .
Biology: In biological research, the compound is utilized to study enzyme mechanisms and protein interactions. It can be used to modify peptides and proteins to investigate their structure and function .
Medicine: Its ability to protect amine groups makes it valuable in the synthesis of pharmaceuticals .
Industry: In industrial applications, this compound is used in the production of polymers, coatings, and other materials that require precise chemical modifications .
Mechanism of Action
The mechanism of action of tert-butyl N-[(2-oxocyclohexyl)methyl]carbamate involves its role as a protecting group for amines. The tert-butyl carbamate group can be removed under acidic conditions, releasing the free amine. This process is facilitated by the formation of a stable tert-butyl carbocation, which is a key intermediate in the deprotection reaction . The compound’s ability to protect amines allows for selective reactions on other functional groups, making it a valuable tool in organic synthesis.
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate used for similar protecting group applications.
Benzyl carbamate: Another protecting group for amines, which can be removed by catalytic hydrogenation.
Fluorenylmethoxycarbonyl (FMoc): A protecting group that can be removed with a base, offering orthogonal protection strategies.
Uniqueness: tert-Butyl N-[(2-oxocyclohexyl)methyl]carbamate is unique due to its combination of a tert-butyl group and a cyclohexanone moiety. This structure provides specific reactivity and stability, making it suitable for a wide range of chemical transformations. Its ability to undergo various reactions, such as oxidation, reduction, and substitution, further enhances its versatility in scientific research and industrial applications .
Properties
IUPAC Name |
tert-butyl N-[(2-oxocyclohexyl)methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-8-9-6-4-5-7-10(9)14/h9H,4-8H2,1-3H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URNWDOSTYDPAKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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